molecular formula C16H15ClN4O3S B12183798 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12183798
M. Wt: 378.8 g/mol
InChI Key: RAORRQBVLRSJKR-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core The sulfamoylphenyl group is then attached via nucleophilic substitution reactions, and the final carboxamide moiety is introduced through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro-substituted imidazo[1,2-a]pyridine ring and the sulfamoylphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H15ClN4O3S/c17-12-3-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-1-4-13(5-2-11)25(18,23)24/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,23,24)

InChI Key

RAORRQBVLRSJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)S(=O)(=O)N

Origin of Product

United States

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